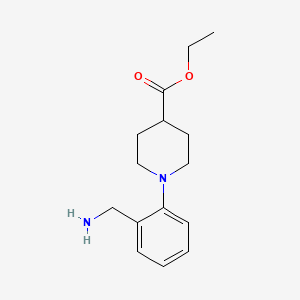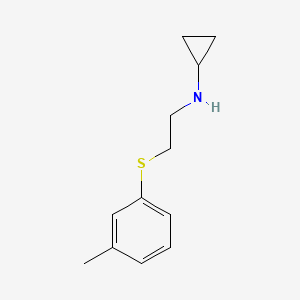
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.09 g/mol. This compound is a derivative of naphthalene, featuring hydroxyl groups at the 6th and 7th positions and an acetate group attached to the 1st position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or its derivatives as the starting material.
Hydroxylation: The naphthalene derivative undergoes hydroxylation to introduce hydroxyl groups at the 6th and 7th positions. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Acetylation: The hydroxylated compound is then acetylated to introduce the acetate group at the 1st position. This step is typically performed using acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also encouraged to enhance sustainability.
化学反応の分析
Types of Reactions: Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to remove the hydroxyl groups, resulting in a different structural isomer.
Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or Grignard reagents for alkyl substitution are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Hydrogenated derivatives or structural isomers.
Substitution: Halogenated compounds or alkylated derivatives.
科学的研究の応用
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
類似化合物との比較
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate is structurally similar to other naphthalene derivatives, such as:
Naphthalene-1,4-dicarboxylic acid
Naphthalene-1,5-dicarboxylic acid
Naphthalene-1,8-dicarboxylic acid
These compounds share the naphthalene core but differ in the position and type of functional groups attached. This compound is unique due to its specific hydroxylation pattern and acetate group, which confer distinct chemical and biological properties.
特性
CAS番号 |
98235-76-8 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
[(6R,7S)-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] acetate |
InChI |
InChI=1S/C12H14O4/c1-7(13)16-12-4-2-3-8-5-10(14)11(15)6-9(8)12/h2-4,10-11,14-15H,5-6H2,1H3/t10-,11+/m1/s1 |
InChIキー |
KJHALSUYGSKPQA-MNOVXSKESA-N |
SMILES |
CC(=O)OC1=CC=CC2=C1CC(C(C2)O)O |
異性体SMILES |
CC(=O)OC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O |
正規SMILES |
CC(=O)OC1=CC=CC2=C1CC(C(C2)O)O |
Key on ui other cas no. |
98235-76-8 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B1499474.png)



![tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1499480.png)



![3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1499489.png)

